molecular formula C10H16BNO2S B6273386 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole CAS No. 2223050-67-5

5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Cat. No.: B6273386
CAS No.: 2223050-67-5
M. Wt: 225.1
InChI Key:
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Description

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a boronic acid derivative with a thiazole ring. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting 5-methyl-1,3-thiazole-4-carboxylic acid with a boronic acid derivative such as bis(pinacolato)diboron in the presence of a suitable catalyst like palladium on carbon (Pd/C) under an inert atmosphere.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include using high-pressure reactors and continuous flow chemistry techniques to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: The boronic acid group can be reduced to borane derivatives.

  • Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3).

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from the oxidation of the thiazole ring.

  • Borane Derivatives: Resulting from the reduction of the boronic acid group.

  • Biaryls: Resulting from Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of various boronic acid derivatives and biaryls, which are important in pharmaceuticals and materials science. Biology: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, such as anticancer and anti-inflammatory agents. Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The molecular targets and pathways involved vary based on the biological or industrial context.

Comparison with Similar Compounds

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of thiazole.

  • Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate: Similar boronic acid derivative but with a picolinate group.

Uniqueness: The presence of the thiazole ring in 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole provides unique electronic and steric properties compared to similar compounds, making it particularly useful in specific synthetic applications.

Properties

CAS No.

2223050-67-5

Molecular Formula

C10H16BNO2S

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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